molecular formula C22H12Br2 B3333374 ((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene CAS No. 97094-33-2

((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene

Cat. No.: B3333374
CAS No.: 97094-33-2
M. Wt: 436.1 g/mol
InChI Key: HJLIXPDDASVTRE-UHFFFAOYSA-N
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Description

((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene: is an organic compound characterized by the presence of two bromine atoms and ethynyl groups attached to a phenylene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: ((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce extended conjugated systems .

Scientific Research Applications

Chemistry: In chemistry, ((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene is used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure allows for the creation of materials with specific electronic and optical properties .

Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of this compound may be explored for their potential biological activity and as intermediates in the synthesis of pharmaceuticals .

Industry: In industry, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors. Its ability to form extended conjugated systems makes it valuable for applications in electronics and optoelectronics .

Comparison with Similar Compounds

  • 1,4-Dibromo-2,5-bis(2-(trimethylsilyl)ethynyl)benzene
  • 2,2’-((2,5-Dibromo-1,4-phenylene)bis(oxy))diethanol
  • 1,4-Dibromo-2,5-dimethylbenzene

Uniqueness: ((2,5-Dibromo-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzene is unique due to its specific arrangement of bromine atoms and ethynyl groups on the phenylene ring. This structure imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of advanced materials and complex organic molecules.

Properties

IUPAC Name

1,4-dibromo-2,5-bis(2-phenylethynyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Br2/c23-21-16-20(14-12-18-9-5-2-6-10-18)22(24)15-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLIXPDDASVTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2Br)C#CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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